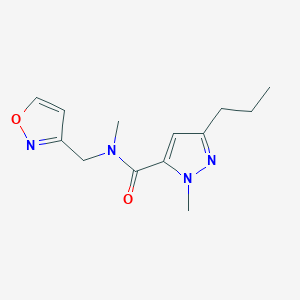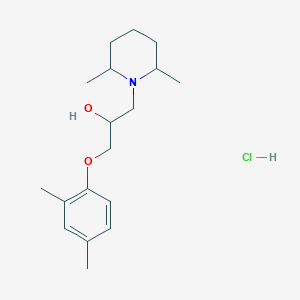
4-methyl-N-(1-methylbutyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(1-methylbutyl)-3-nitrobenzamide, also known as MNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNB is a member of the benzamide family of compounds, which are known to have a wide range of biological activities.
Applications De Recherche Scientifique
4-methyl-N-(1-methylbutyl)-3-nitrobenzamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitter systems, such as the dopamine system, and may have potential applications in the treatment of neurological disorders such as Parkinson's disease. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
The exact mechanism of action of 4-methyl-N-(1-methylbutyl)-3-nitrobenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or receptors in the body. For example, in cancer cells, this compound has been shown to inhibit the activity of an enzyme called PARP, which is involved in DNA repair. In the dopamine system, this compound has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific system being studied. In cancer cells, this compound has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In the dopamine system, this compound has been shown to increase the release of dopamine and enhance dopamine receptor signaling. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic effects in various disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methyl-N-(1-methylbutyl)-3-nitrobenzamide in lab experiments is its high potency and selectivity for certain biological targets. This allows researchers to study the effects of this compound on specific systems with minimal interference from other biological processes. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-methyl-N-(1-methylbutyl)-3-nitrobenzamide. One area of interest is the development of new drugs based on the structure of this compound, which may have improved efficacy and safety profiles. Another area of interest is the study of this compound in combination with other drugs or therapies, which may enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various disease states.
Méthodes De Synthèse
4-methyl-N-(1-methylbutyl)-3-nitrobenzamide can be synthesized using a variety of methods, including the reaction of 4-methyl-3-nitrobenzoic acid with 1-methylbutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can be purified using standard chromatographic techniques, such as column chromatography or HPLC.
Propriétés
IUPAC Name |
4-methyl-3-nitro-N-pentan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-5-10(3)14-13(16)11-7-6-9(2)12(8-11)15(17)18/h6-8,10H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEWOUSELULHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B4899429.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4899433.png)
![2-({4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4899447.png)
![N-[4-(1-piperidinylmethyl)phenyl]hexanamide](/img/structure/B4899461.png)





![7-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4899492.png)
![2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4899507.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4899520.png)